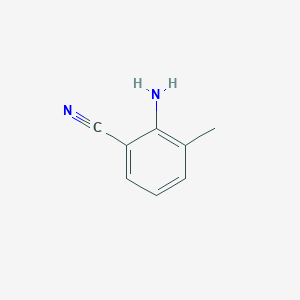

2-Amino-3-methylbenzonitrile

説明

Nomenclature and Context within Substituted Benzonitriles

2-Amino-3-methylbenzonitrile, a substituted benzonitrile (B105546), is systematically named this compound according to IUPAC nomenclature. nih.gov It is also known by synonyms such as 2-amino-3-cyanotoluene and 2-cyano-6-methylaniline. parchem.com The compound is characterized by a benzene (B151609) ring substituted with an amino (-NH2) group at the second position, a methyl (-CH3) group at the third position, and a nitrile (-C≡N) group at the first position. nih.govvulcanchem.com This arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis. vulcanchem.com

The core structure belongs to the benzonitrile family, which are aromatic compounds containing a cyano group attached to a benzene ring. vulcanchem.com The presence of the amino and methyl groups on the ring influences the electronic and steric properties of the molecule, directing its reactivity in various chemical transformations. vulcanchem.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 69797-49-5 |

| Molecular Formula | C8H8N2 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | This compound |

| InChI Key | PQXGRUUJIFRFGC-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C#N)N |

Data sourced from PubChem. nih.gov

Significance as a Precursor in Complex Organic Synthesis

The strategic placement of the amino and nitrile groups in this compound makes it a highly sought-after precursor for the synthesis of a variety of heterocyclic compounds, particularly quinazolines and their derivatives. mdpi.comscielo.br Quinazolines are a class of bicyclic aromatic compounds that form the core structure of many biologically active molecules and approved drugs. mdpi.comscielo.br

The synthesis of quinazolines often involves the reaction of ortho-aminobenzonitriles with various reagents. scielo.brgoogle.com For instance, this compound can react with chloroformamidine (B3279071) hydrochloride to yield 6-methyl-2,4-quinazolinediamine. google.com Furthermore, it serves as a building block in the synthesis of more complex molecules, including those with potential therapeutic applications. Research has demonstrated its use in the creation of dual A2A/A2B adenosine (B11128) receptor antagonists, which are being investigated for cancer immunotherapy. tandfonline.comresearchgate.net

The reactivity of the amino group allows for nucleophilic substitutions, while the nitrile group can undergo various transformations, including hydrolysis to carboxylic acids or amides, and participation in cyclization reactions. smolecule.com These reactions enable the construction of fused ring systems and the introduction of diverse functionalities.

Overview of Research Trajectories and Future Directions

Current research involving this compound and its derivatives is largely focused on medicinal chemistry and materials science. In the pharmaceutical arena, there is significant interest in developing novel kinase inhibitors and receptor antagonists for the treatment of cancer and other diseases. scielo.brtandfonline.com The synthesis of various substituted quinazolines derived from this precursor has yielded compounds with promising biological activities. mdpi.comscielo.br For example, derivatives have been synthesized and evaluated as dipeptidyl peptidase-4 (DPP-4) inhibitors for potential antidiabetic applications. brieflands.com

Future research is likely to continue exploring the synthetic utility of this compound in creating diverse molecular scaffolds. The development of more efficient and environmentally friendly synthetic methods for its derivatives is an ongoing area of interest. organic-chemistry.org Furthermore, the exploration of its derivatives in materials science, such as in the development of dyes, pigments, and functional materials, presents another promising avenue for future investigation. smolecule.com The unique electronic properties of the benzonitrile core, modulated by the amino and methyl substituents, could be harnessed for applications in organic electronics and sensor technology.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXGRUUJIFRFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445927 | |

| Record name | 2-amino-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69797-49-5 | |

| Record name | 2-amino-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Design for 2 Amino 3 Methylbenzonitrile

Regioselective Synthesis Strategies

Regioselectivity is a critical aspect of the synthesis of substituted aromatic compounds like 2-amino-3-methylbenzonitrile. The careful control of reaction conditions and the choice of reagents are paramount to ensure the desired substitution pattern on the benzene (B151609) ring.

Halogenation-Amination Sequential Synthesis

A common and versatile strategy for the introduction of an amino group onto an aromatic ring is through a halogenation-amination sequence. This typically involves the initial introduction of a halogen atom at a specific position, which then serves as a leaving group for a subsequent nucleophilic substitution with an amine source.

One potential pathway involves the chlorination of a pre-existing aminobenzonitrile isomer. For instance, the chlorination of 4-amino-3-methylbenzonitrile (B1365507) can be a starting point. While this specific route to this compound is not extensively documented, related transformations provide insights into the feasibility of such an approach. For example, the synthesis of 2-amino-5-chloro-3-methylbenzoic acid from 2-amino-3-methylbenzoic acid utilizes N-chlorosuccinimide (NCS) as a chlorinating agent. chemicalbook.com This suggests that selective chlorination of an aminobenzonitrile precursor could be achieved, followed by subsequent chemical modifications to yield the desired this compound. The reaction conditions for such a chlorination would need to be carefully optimized to control the regioselectivity and avoid side reactions.

A related multi-step synthesis of 4-amino-2-trifluoromethylbenzonitrile from m-trifluoromethyl fluorobenzene (B45895) employs a bromination step followed by cyanation and finally ammonolysis to introduce the amino group. google.com This highlights the general principle of a halogenation-cyanation-amination sequence in the synthesis of aminobenzonitriles.

| Starting Material | Chlorinating Agent | Product | Reference |

| 2-amino-3-methylbenzoic acid | N-chlorosuccinimide | 2-amino-5-chloro-3-methylbenzoic acid | chemicalbook.com |

Multi-step Preparation from Anthranilonitriles

Anthranilonitriles (2-aminobenzonitriles) are versatile starting materials for the synthesis of various nitrogen-containing heterocyclic compounds and substituted aromatic molecules. A plausible multi-step synthesis of this compound could start from a suitably substituted anthranilonitrile.

One general approach to synthesizing aminobenzonitriles is through the reduction of the corresponding nitrobenzonitrile. For instance, 2-aminobenzonitrile (B23959) can be prepared by the reduction of 2-nitrobenzonitrile (B147312) using zinc dust in a hydrochloric acid medium. google.com This method could be adapted for the synthesis of this compound by starting with 2-nitro-3-methylbenzonitrile. The nitration of 2-methylbenzonitrile is a known process, which would provide the necessary precursor.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-nitrobenzonitrile | Zinc dust, HCl | 2-aminobenzonitrile | 95% | google.com |

Another relevant multi-step synthesis involves the preparation of 2-amino-5-chlorobenzonitrile (B58002) from anthranilic acid. This process includes chlorination, conversion to the acid chloride, amidation to form 2-amino-5-chlorobenzamide, and finally dehydration to the nitrile. chemicalbook.com This demonstrates a sequence of reactions that could potentially be adapted, starting from 3-methylanthranilic acid, to arrive at this compound.

Alternative Approaches for Aminobenzonitrile Derivatives

Several other synthetic strategies have been developed for the preparation of aminobenzonitrile derivatives, which could be applied to the synthesis of this compound.

One such method is the dehydration of aminobenzamides. The direct conversion of 2-aminobenzamide (B116534) to 2-aminobenzonitrile can be achieved using dehydrating agents like phenylphosphonic dichloride in pyridine (B92270). chemicalbook.com This approach avoids the use of harsh or toxic reagents often employed in other methods. To apply this to the target molecule, one would first need to synthesize 2-amino-3-methylbenzamide, potentially from 3-methylanthranilic acid.

General methods for the synthesis of aminobenzonitriles also include the cyanation of haloanilines and the amination of halobenzonitriles. patsnap.com The former involves the reaction of a halogenated aniline (B41778) with a cyanide source, while the latter involves the nucleophilic substitution of a halogen on a benzonitrile (B105546) with an amine. The success of these methods for synthesizing this compound would depend on the availability of the appropriate halogenated precursors and the regioselectivity of the reactions.

Catalytic Synthesis Approaches

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and environmental impact. The development of catalytic routes for the synthesis of this compound is an area of active research.

While specific catalytic methods for the direct synthesis of this compound are not extensively reported, general catalytic approaches for the synthesis of benzonitriles and the introduction of amino groups are relevant. For example, a method for preparing benzonitrile compounds from phenylacetic acid derivatives using a copper reagent in an oxygen atmosphere has been patented. google.com This suggests the potential for copper-catalyzed cyanation reactions.

Palladium-catalyzed reactions are also widely used for the formation of C-N bonds in the synthesis of aromatic amines. These methods, such as the Buchwald-Hartwig amination, could potentially be employed to aminate a suitable 2-halo-3-methylbenzonitrile precursor. The choice of catalyst, ligand, and reaction conditions would be crucial for achieving a high yield and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net These reactions have found extensive application in the synthesis of pharmaceuticals, agrochemicals, and natural products. researchgate.netresearchgate.net For the synthesis of substituted benzonitriles like this compound, Suzuki and Sonogashira couplings are particularly relevant.

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron species (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org

The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, base, and solvent is crucial for the reaction's success. youtube.com

For the synthesis of a precursor to this compound, a Suzuki coupling could involve coupling an appropriately substituted aryl halide with a methylboronic acid derivative, or vice-versa. The reaction's high functional group tolerance makes it suitable for complex molecules containing sensitive groups like the amino and cyano functionalities. nih.gov

Table 1: Key Features of Suzuki-Miyaura Coupling

| Feature | Description |

|---|---|

| Reactants | Organohalide (or triflate) and an Organoboron species (e.g., boronic acid). |

| Catalyst | Palladium(0) complex. |

| Key Steps | Oxidative Addition, Transmetalation, Reductive Elimination. libretexts.org |

| Advantages | High functional group tolerance, commercially available reagents, non-toxic by-products. nih.gov |

| Applications | Synthesis of biphenyls, polyolefins, styrenes. wikipedia.org |

Sonogashira Cross-Coupling

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org It is a powerful method for preparing aryl-alkynes and conjugated enynes, which are valuable precursors in the synthesis of pharmaceuticals and natural products. mdpi.com

The catalytic cycle involves two interconnected cycles: one for palladium and one for copper. libretexts.org The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. libretexts.org

In the context of this compound synthesis, a Sonogashira coupling could be envisioned to introduce an alkynyl substituent onto the benzene ring, which could then be further modified. A study on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrated moderate to excellent yields (72% - 96%) using a Pd(CF₃COO)₂/PPh₃/CuI catalytic system. semanticscholar.org This highlights the applicability of the reaction to substrates with a similar substitution pattern.

Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines

| Parameter | Condition |

|---|---|

| Catalyst | 2.5 mol% Pd(CF₃COO)₂ |

| Ligand | 5 mol% PPh₃ |

| Co-catalyst | 5 mol% CuI |

| Base | Et₃N |

| Solvent | DMF |

| Temperature | 100°C |

| Time | 3 h |

| Yield | 72% - 96% semanticscholar.org |

Transition Metal-Mediated Cyclization Reactions

Transition metal-catalyzed cyclization reactions provide a powerful strategy for the construction of cyclic and heterocyclic frameworks. nih.gov These reactions can form carbon-carbon or carbon-heteroatom bonds intramolecularly, often with high stereo- and regioselectivity. nih.gov Metals such as palladium, copper, gold, and titanium are commonly employed. nih.govresearchgate.net

For instance, low-valent titanium species, generated from titanium chlorido complexes and magnesium, have been shown to catalyze the cyclotrimerization of benzonitrile and its derivatives to form 2,4,6-triaryl-1,3,5-triazines. researchgate.net While this specific reaction builds a new ring from the nitrile group, other transition-metal-catalyzed cyclizations can construct the substituted benzene ring of this compound itself. These methods often proceed through skeletal rearrangements of polyunsaturated substrates. rsc.org Oxidative cyclization is another strategy, where transition-metal catalysts, in conjunction with an oxidant, can synthesize various heterocyclic derivatives. organic-chemistry.org

Organocatalytic and Heterogeneous Catalysis for Benzonitrile Derivatives

Recent advancements have seen the rise of organocatalysis and heterogeneous catalysis as powerful alternatives to traditional metal-catalyzed reactions, often offering improved sustainability and operational simplicity.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of benzonitrile synthesis, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts. nih.gov One study reported an NHC-catalyzed [4 + 2]-benzannulation protocol to assemble the benzonitrile framework from other precursors. acs.org Another approach used chiral NHCs to achieve the atroposelective synthesis of axially chiral benzonitriles through a dynamic kinetic resolution process, affording products in good to excellent yields and enantioselectivities. nih.gov

Heterogeneous catalysis involves catalysts in a different phase from the reactants, which simplifies catalyst separation and recycling. For benzonitrile synthesis, transition metal oxide clusters fabricated within the pores of zeolites have been used for the selective ammoxidation of toluene (B28343) and its derivatives. medcraveonline.com This method effectively suppresses combustion side reactions and achieves high selectivity (up to 99%) for the corresponding benzonitriles. medcraveonline.com Another example is the selective liquid-phase hydrogenation of benzonitrile to benzylamine (B48309) over supported palladium catalysts, which demonstrates the utility of heterogeneous systems in modifying the nitrile group itself. researchgate.net

Table 3: Comparison of Catalytic Approaches for Benzonitrile Derivatives

| Catalysis Type | Catalyst Example | Reaction Type | Advantages |

|---|---|---|---|

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Benzannulation, Asymmetric Synthesis nih.govacs.org | Metal-free, high enantioselectivity. nih.gov |

| Heterogeneous | Transition metal oxides in zeolites | Ammoxidation of alkylbenzenes medcraveonline.com | Catalyst recyclability, high selectivity. medcraveonline.com |

| Heterogeneous | Supported Palladium (e.g., Pd/C) | Hydrogenation of nitriles researchgate.net | Easy product purification, catalyst reuse. researchgate.net |

Green Chemistry and Sustainable Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgunife.it The synthesis of benzonitrile derivatives has been a focus of green chemistry efforts, emphasizing atom economy, the use of safer solvents, and energy efficiency. rsc.orgrsc.org

One approach involves the one-pot synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride using an ionic liquid that acts as a co-solvent and catalyst, allowing for easy recycling. rsc.orgrsc.org Another strategy reports a metal- and additive-free protocol for constructing aminated isoquinolines from benzonitrile derivatives in an aqueous medium, highlighting the move towards more environmentally benign reaction conditions. rsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a key technology in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govscispace.com The technique relies on the efficient heating of polar molecules by microwave irradiation.

Microwave irradiation has been successfully applied to various reactions relevant to the synthesis of compounds structurally related to this compound. For example, a microwave-assisted, acid-catalyzed aldol (B89426) condensation was used to generate chalcone (B49325) intermediates, which were then converted to 3-amino-2,3-dihydrobenzofuran derivatives. nih.gov The final cyclization step was also performed under microwave conditions, significantly accelerating the reaction. nih.gov Similarly, palladium-catalyzed oxidative cyclization reactions to prepare indole-3-carboxylate (B1236618) derivatives have been effectively conducted using microwave heating technology, showcasing its broad applicability in synthesizing heterocyclic compounds. mdpi.com These examples underscore the potential of microwave-assisted protocols to provide rapid and efficient access to this compound and its derivatives.

Solvent-Free Reaction Conditions for Benzonitrile Derivatives

The development of solvent-free reaction conditions represents a significant advancement in the synthesis of benzonitrile derivatives, aligning with the principles of green chemistry by reducing volatile organic compound (VOC) emissions, simplifying purification processes, and often lowering energy consumption. Research has explored various methodologies to achieve these goals, including the use of ionic liquids and gas-phase reactions.

One notable approach involves the use of ionic liquids which can act as both catalyst and solvent, and are often recyclable. For instance, a green synthesis route for benzonitrile has been developed using a hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a recyclable agent. rsc.org In this method, the ionic liquid [HSO3-b-Py]·HSO4 serves multiple roles as a co-solvent, catalyst, and phase separator, eliminating the need for metal salt catalysts. rsc.orgresearchgate.net This system simplifies the separation process, as the ionic liquid can be easily recovered and reused after the reaction. researchgate.netrsc.org Optimal conditions for this one-pot synthesis, converting benzaldehyde to benzonitrile, were found to be a 1:1.5 molar ratio of benzaldehyde to the hydroxylamine salt at 120°C for 2 hours, achieving 100% conversion and yield. rsc.orgresearchgate.net One-pot reactions are advantageous as they reduce energy consumption, solvent waste, and reaction time by avoiding the isolation of intermediate products. rsc.orgrsc.org

Another significant solvent-free method is the industrial-scale ammoxidation of toluene, a gas-phase reaction that produces benzonitrile by reacting toluene with ammonia (B1221849) and oxygen at high temperatures (400–450 °C). wikipedia.orgmedcraveonline.com Recent advancements in this area have focused on developing novel catalysts to improve selectivity and efficiency. Transition metal oxide clusters (e.g., Ni, Co, V, Mo, W) fabricated within the pores of β-zeolites have shown high activity and selectivity for the gas-phase ammoxidation of various alkylbenzenes. medcraveonline.com These catalysts operate effectively in the sub-nano spaces of the zeolite pores, which suppresses combustion side-reactions, allowing for higher reactant concentrations (10-20%) compared to traditional methods (0.5–2%). medcraveonline.com This method achieves high formation rates and selectivity for benzonitriles (up to 99%). medcraveonline.com

The synthesis of related nitrogen-containing heterocyclic compounds has also benefited from solvent-free approaches. For example, a simple and efficient one-pot procedure for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives from aryl aldehydes, substituted acetophenones, malononitrile, and ammonium (B1175870) acetate (B1210297) has been developed under solvent-free conditions using catalysts like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA). researchgate.net

| Method | Reactants | Catalyst/Medium | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Ionic Liquid-Mediated Synthesis | Benzaldehyde, (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ | [HSO₃-b-Py]·HSO₄ | 120 °C, 2 h | 100% | rsc.orgresearchgate.net |

| Industrial Ammoxidation | Toluene, Ammonia, Oxygen | Mixed Transition Metal Oxides | 400–450 °C | High Industrial Output | wikipedia.org |

| Zeolite-Catalyzed Ammoxidation | Alkylbenzenes, Ammonia, Oxygen | Metal Oxide Clusters in β-zeolite | 703 K (430 °C) | Up to 99% selectivity | medcraveonline.com |

Atom Economy and Waste Reduction in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wordpress.comjocpr.com The goal is to design synthetic methods that maximize this incorporation, thereby minimizing the generation of waste at a molecular level. wordpress.comskpharmteco.com Reactions with poor atom economy are common in the fine chemicals and pharmaceutical industries, where complex multi-step syntheses often generate significant waste. primescholars.com

Synthetic strategies for this compound and related benzonitrile derivatives are increasingly being designed with high atom economy and waste reduction in mind. Key to achieving this is the use of catalytic reactions and one-pot syntheses. rsc.org Catalytic processes, by their nature, improve atom economy as the catalyst is not consumed in the reaction and can often be recovered and reused. For example, catalytic hydrogenation represents a clean and atom-efficient reduction methodology. jocpr.comresearchgate.net

The industrial ammoxidation of toluene to benzonitrile is another example of a highly atom-economical reaction:

C₆H₅CH₃ + NH₃ + 1.5 O₂ → C₆H₅CN + 3 H₂O wikipedia.org

In this reaction, the only byproduct is water, making it a very efficient process in terms of atom utilization. The development of advanced catalysts, such as those embedded in zeolites, further enhances waste reduction by increasing the selectivity for the desired nitrile product and suppressing the formation of undesired byproducts like CO₂. medcraveonline.com

The efficiency of a reaction can be quantified using metrics like Atom Economy (AE), which measures theoretical efficiency, and Reaction Mass Efficiency (RME), which provides an observed value. researchgate.net The ideal atom economy is 100%, which is achieved in reactions like the Diels-Alder cycloaddition where all reactant atoms are incorporated into the product. jocpr.com While not always achievable, striving for higher atom economy in the synthesis of compounds like this compound is a critical goal for sustainable chemical manufacturing. jocpr.comprimescholars.com

| Principle | Definition | Application in Benzonitrile Synthesis | Reference |

|---|---|---|---|

| Atom Economy | Maximizes the incorporation of all materials used in the process into the final product. | Ammoxidation of toluene where the only byproduct is water. | wikipedia.orgwordpress.com |

| Waste Reduction | Preventing waste is better than treating or cleaning it up after it has been created. | One-pot syntheses that eliminate intermediate isolation and purification steps, reducing solvent and material waste. | rsc.org |

| Catalysis | Catalytic reagents are superior to stoichiometric reagents. | Use of recyclable ionic liquids and zeolite-based catalysts that can be recovered and reused. | rsc.orgmedcraveonline.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: FTIR and Raman Investigations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational aspects of 2-Amino-3-methylbenzonitrile. thermofisher.com FTIR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its primary functional groups: the nitrile (C≡N) and the amino (NH₂).

Nitrile Group (C≡N): The stretching vibration of the carbon-nitrogen triple bond in benzonitrile (B105546) derivatives typically appears as a strong, sharp band in the region of 2220–2240 cm⁻¹. researchgate.netanalis.com.my This band is a highly reliable indicator of the presence of the nitrile functional group. Its intensity can vary from medium to strong in the infrared spectrum. researchgate.net

Amino Group (NH₂): A primary amino group gives rise to several distinct vibrational modes. The two most prominent are the asymmetric and symmetric N-H stretching vibrations, which are typically observed in the 3300–3500 cm⁻¹ range. analis.com.my In addition to stretching, the NH₂ group exhibits in-plane scissoring (bending) vibrations, out-of-plane wagging, and twisting modes, which appear at lower frequencies. researchgate.netresearchgate.net For instance, studies on similar amino-substituted aromatic compounds have identified NH₂ twisting vibrations between 1060 and 1170 cm⁻¹. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Asymmetric Stretch | ~3450 |

| Amino (NH₂) | Symmetric Stretch | ~3360 |

| Nitrile (C≡N) | Stretch | 2220 - 2240 |

| Amino (NH₂) | Scissoring (Bending) | ~1620 |

| Amino (NH₂) | Twisting | 1060 - 1170 |

Vibrational spectroscopy can provide insights into the conformational preferences of the molecule, particularly concerning the orientation of the amino group relative to the aromatic ring. The frequencies of the N-H stretching bands can be sensitive to intramolecular hydrogen bonding and other steric interactions. mdpi.com Different rotational isomers (conformers) can result in slightly different vibrational frequencies. By comparing experimentally observed spectra with theoretical calculations for different possible conformations, the most stable molecular geometry can be inferred. iu.edu.samdpi.com For example, internal rotation of the NH₂ group can be restricted, leading to distinct conformers that may be identified through detailed spectral analysis. iu.edu.sa

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise atomic connectivity of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region (typically 6.0-8.5 ppm) would feature a complex multiplet system for the three adjacent protons on the benzene (B151609) ring. orgchemboulder.com The amino group protons would likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration (typically 1-5 ppm). orgchemboulder.com The methyl group protons would give rise to a sharp singlet, expected in the upfield region around 2.2-3.0 ppm. orgchemboulder.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~6.5 - 7.5 | Multiplet | 3H |

| Amino (NH₂) | ~4.0 - 5.0 (variable) | Broad Singlet | 2H |

| Methyl (CH₃) | ~2.2 - 2.5 | Singlet | 3H |

The ¹³C NMR spectrum provides a definitive map of the carbon skeleton. Due to the molecule's asymmetry, eight distinct signals are expected for the eight carbon atoms in this compound. The nitrile carbon has a characteristic chemical shift in the 110-120 ppm range. oregonstate.edu The six aromatic carbons will appear in the typical aromatic region of 110-160 ppm, with their specific shifts influenced by the electronic effects of the amino, methyl, and cyano substituents. libretexts.org The methyl carbon is expected to resonate at the highest field, typically between 15-25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (C≡N) | 115 - 120 |

| Aromatic (C-NH₂) | 145 - 150 |

| Aromatic (C-CN) | 105 - 110 |

| Aromatic (C-CH₃) | 135 - 140 |

| Aromatic (Ar C-H) | 120 - 135 |

| Methyl (CH₃) | 15 - 25 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₈H₈N₂, giving it a molecular weight of approximately 132.17 g/mol . parchem.com Its monoisotopic mass is 132.0687 Da. chem960.com

The mass spectrum is expected to show a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 132. Aromatic compounds, particularly those containing nitrogen, often exhibit a prominent molecular ion peak due to the stability of the aromatic ring. libretexts.org

Key fragmentation pathways can be predicted based on the structure:

Loss of a methyl radical ([M-15]⁺): Cleavage of the methyl group would result in a fragment ion at m/z 117.

Loss of hydrogen cyanide ([M-27]⁺): Elimination of HCN from the nitrile group is a common fragmentation for benzonitriles, which would yield a fragment at m/z 105.

Loss of an amino radical ([M-16]⁺): Cleavage of the amino group could result in a fragment at m/z 116.

Analysis of these characteristic fragments helps to confirm the presence and arrangement of the substituents on the benzene ring. miamioh.edunih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Description |

|---|---|---|

| 132 | [C₈H₈N₂]⁺ | Molecular Ion (M⁺) |

| 117 | [M - CH₃]⁺ | Loss of a methyl radical |

| 105 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 90 | [C₆H₄N]⁺ | Further fragmentation of the ring |

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state structure of a compound.

As of the current literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, specific crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates for this particular compound are not available.

However, to illustrate the type of information that would be obtained from such a study, we can consider the crystallographic data for a structurally related compound, 2-amino-4-chlorobenzonitrile. A study of this molecule revealed that it crystallizes in the triclinic system with the space group P1. The analysis of its crystal structure would typically yield a detailed set of parameters, as exemplified in the following table. It is crucial to note that this data is for a different, albeit related, molecule and is presented here for illustrative purposes only.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 3.8924 |

| b (Å) | 6.7886 |

| c (Å) | 13.838 |

| α (°) | 77.559 |

| β (°) | 80.898 |

| γ (°) | 83.021 |

| Volume (ų) | 350.55 |

A crystallographic study of this compound would be expected to reveal the planar geometry of the benzene ring, with the amino and methyl groups influencing the packing of the molecules in the crystal lattice through hydrogen bonding and van der Waals interactions.

Advanced Spectroscopic Techniques for Isomer Differentiation

The differentiation of positional isomers is a common challenge in chemical analysis. Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, as each isomer presents a unique spectral fingerprint. The isomers of this compound, including 2-Amino-4-methylbenzonitrile, 2-Amino-5-methylbenzonitrile, 3-Amino-4-methylbenzonitrile, and 4-Amino-3-methylbenzonitrile (B1365507), can be distinguished by careful analysis of their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful methods for distinguishing isomers based on the chemical environment of the hydrogen and carbon atoms. The substitution pattern on the benzene ring dictates the chemical shifts and coupling patterns of the aromatic protons.

For this compound, the three aromatic protons would exhibit a distinct splitting pattern due to their ortho, meta, and para relationships. In contrast, an isomer like 2-Amino-4-methylbenzonitrile would show a different set of multiplicities and coupling constants for its aromatic protons. The chemical shift of the methyl protons can also provide clues about its position relative to the electron-donating amino group and the electron-withdrawing nitrile group.

| Compound | Aromatic Protons Chemical Shifts (δ, ppm) and Multiplicity |

|---|---|

| This compound | Data not readily available |

| 2-Amino-4-methylbenzonitrile | ~6.5-7.3 (multiplet) |

| 3-Amino-4-methylbenzonitrile | ~7.1 (dd), ~6.90 (d), ~6.85 (d) |

| 4-Amino-3-methylbenzonitrile | Data not readily available |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can also be used to differentiate isomers. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C≡N stretch of the nitrile group is found around 2200-2260 cm⁻¹. While these characteristic peaks will be present in all isomers, the exact frequencies can be subtly influenced by the electronic effects of the substituent positions. Furthermore, the pattern of overtone and combination bands in the "fingerprint" region (below 1500 cm⁻¹) is unique for each isomer and provides a reliable method for differentiation.

| Compound | N-H Stretch | C≡N Stretch | Aromatic C-H Bending |

|---|---|---|---|

| This compound | Data not readily available | Data not readily available | Data not readily available |

| 2-Amino-4-methylbenzonitrile | Data not readily available | ~2220 | Data not readily available |

| 2-Amino-5-methylbenzonitrile | Data not readily available | Data not readily available | Data not readily available |

| 3-Amino-4-methylbenzonitrile | Data not readily available | Data not readily available | Data not readily available |

| 4-Amino-3-methylbenzonitrile | Data not readily available | Data not readily available | Data not readily available |

Mass Spectrometry (MS)

In mass spectrometry, isomers will have the same molecular weight and thus the same molecular ion peak (M⁺). However, their fragmentation patterns upon ionization can be distinct. The substitution pattern on the aromatic ring influences the stability of the resulting fragment ions. For example, the loss of a methyl radical (•CH₃) or hydrogen cyanide (HCN) can lead to fragment ions whose relative abundances differ between the isomers. High-resolution mass spectrometry can confirm the elemental composition of these fragments, aiding in the structural assignment.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|

| This compound | 132 | Data not readily available |

| 2-Amino-4-methylbenzonitrile | 132 | Data not readily available |

| 2-Amino-5-methylbenzonitrile | 132 | Data not readily available |

| 3-Amino-4-methylbenzonitrile | 132 | Data not readily available |

| 4-Amino-3-methylbenzonitrile | 132 | Data not readily available |

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for accurate predictions at a manageable computational cost. Functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with appropriate basis sets such as 6-311++G(d,p) are frequently employed to model the properties of organic molecules like 2-Amino-3-methylbenzonitrile. derpharmachemica.comresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

The first step in any quantum chemical study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. scispace.com This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy structure on the potential energy surface. For this compound, the optimized geometry provides insights into the planarity of the benzene (B151609) ring and the orientation of the amino (-NH2), methyl (-CH3), and nitrile (-C≡N) substituents. derpharmachemica.com Studies on similar substituted benzenes show that DFT calculations can predict these parameters with high accuracy, closely matching experimental data where available. nih.gov

Conformational analysis further explores the molecule's flexibility by identifying different stable conformers (rotational isomers) and the energy barriers between them. rsc.orgresearchgate.net For this compound, key conformational degrees of freedom include the rotation around the C-NH2 and C-CH3 bonds. By mapping the potential energy surface as a function of these rotations, researchers can identify the global minimum energy conformer and other low-energy, accessible conformations that may influence the molecule's reactivity and interactions. mdpi.com

Table 1: Predicted Optimized Geometrical Parameters for Benzonitrile (B105546) Derivatives (DFT/B3LYP) Note: Data is illustrative, based on typical values for substituted benzonitriles as specific experimental data for this compound is not cited.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length (Å) | C≡N | ~1.15 Å |

| Bond Length (Å) | C-CN | ~1.45 Å |

| Bond Length (Å) | C-NH₂ | ~1.38 Å |

| Bond Length (Å) | C-CH₃ | ~1.51 Å |

| Bond Angle (°) | C-C-C (ring) | ~120° |

| Bond Angle (°) | C-C-CN | ~120° |

Electronic Structure Analysis (HOMO-LUMO Energies, Electron Density Distribution)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability, reactivity, and electrical transport properties. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the electron-donating amino group is expected to raise the HOMO energy, while the electron-withdrawing nitrile group lowers the LUMO energy, likely resulting in a relatively small energy gap and facilitating intramolecular charge transfer (ICT) upon electronic excitation. derpharmachemica.com

The electron density distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. nih.gov These maps illustrate the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the amino group, indicating sites susceptible to electrophilic attack, while the hydrogen atoms of the amino group would exhibit positive potential. nih.gov

Table 2: Frontier Molecular Orbital Properties Note: Values are illustrative and represent typical ranges for similar aromatic compounds.

| Property | Symbol | Typical Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -5.0 to -6.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -1.0 to -2.5 | Electron-accepting ability |

| Energy Gap | ΔE | 3.0 to 5.0 | Chemical reactivity, stability |

Vibrational Frequency Calculations and Assignment

Theoretical vibrational analysis using DFT is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. sigmaaldrich.cn By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. youtube.comnih.gov

For this compound, key vibrational modes include the C≡N nitrile stretch (typically a strong, sharp band around 2220-2240 cm⁻¹), the N-H stretches of the amino group (symmetric and asymmetric, around 3300-3500 cm⁻¹), C-H stretches of the methyl group and aromatic ring, and various ring deformation modes. orientjchem.orgresearchgate.net

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve agreement, a scaling factor is typically applied. nih.gov Furthermore, Potential Energy Distribution (PED) analysis is used to quantify the contribution of each internal coordinate to a given normal mode, ensuring an unambiguous assignment of the spectral bands. nih.gov

Table 3: Tentative Vibrational Mode Assignments for this compound Note: Frequencies are approximate and based on literature values for similar compounds.

| Vibrational Mode | Description | Approximate Frequency (cm⁻¹) |

|---|---|---|

| ν(N-H) | Asymmetric & Symmetric NH₂ Stretch | 3300 - 3500 |

| ν(C-H) | Aromatic & Methyl C-H Stretch | 2900 - 3100 |

| ν(C≡N) | Nitrile Stretch | 2220 - 2240 |

| ν(C=C) | Aromatic Ring Stretch | 1400 - 1600 |

| δ(N-H) | NH₂ Scissoring | ~1620 |

| δ(C-H) | Methyl & Ring Bending | 1000 - 1450 |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of its dynamic behavior. mdpi.commdpi.com MD simulations solve Newton's equations of motion for the atoms in a system, generating a trajectory that describes how the positions and velocities of atoms evolve over time.

For this compound, an MD simulation would reveal the accessible conformational space at a given temperature. It can show how the amino and methyl groups rotate, how the ring puckers, and the timescales of these motions. This provides a more realistic understanding of the molecule's conformational landscape than static calculations alone. By analyzing the trajectory, one can identify the most populated conformational states and calculate the free energy barriers for transitions between them, offering a deeper insight into the molecule's flexibility and its behavior in a dynamic environment. nih.gov Although specific MD studies on this compound are not prevalent, the methodology is widely applied to understand the dynamics of organic molecules. mdpi.com

Quantum Chemical Descriptors for Reactivity Prediction

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2. A large HOMO-LUMO gap corresponds to a hard molecule, while a small gap indicates a soft molecule.

Chemical Potential (μ): The escaping tendency of electrons. μ = -χ.

Global Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow. ω = μ² / (2η). hakon-art.com

These descriptors provide a quantitative basis for understanding the reactivity of this compound, predicting its tendency to participate in electrophilic or nucleophilic reactions.

Table 4: Global Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Electron attracting power |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer |

| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency |

| Global Softness (S) | 1 / (2η) | Measure of reactivity (inverse of hardness) |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Non-Linear Optical (NLO) Properties Theoretical Prediction

Molecules with large differences in their ground- and excited-state dipole moments often exhibit significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. researchgate.net Computational methods, particularly DFT, are instrumental in predicting the NLO response of molecules, allowing for the in silico design of new NLO materials. nih.gov

The key NLO properties calculated are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary indicator of second-order NLO activity. jchps.com For a molecule like this compound, which features an electron-donating group (-NH2) and an electron-withdrawing group (-C≡N) attached to a π-conjugated system (the benzene ring), a significant NLO response can be anticipated due to efficient intramolecular charge transfer. derpharmachemica.com Theoretical calculations can predict the components of the β tensor and the total hyperpolarizability value, providing a quantitative measure of the molecule's potential for NLO applications. dergipark.org.tr

Reactivity and Reaction Mechanisms of 2 Amino 3 Methylbenzonitrile

Reactions at the Amine Group

The primary amine group attached to the benzene (B151609) ring is a key site for nucleophilic reactions and serves as a versatile handle for the construction of more complex molecular architectures, particularly heterocyclic systems.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to attack electrophilic centers. While direct nucleophilic aromatic substitution on the amine itself is not typical, the amine group readily participates in reactions where it acts as the nucleophile.

One of the most common transformations is its reaction with carbonyl compounds, such as aldehydes and ketones, in what are known as condensation reactions. These reactions proceed through a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of an imine (Schiff base). This process is fundamental in building larger molecular frameworks. nih.govopenstax.org

Furthermore, the amine group can react with acyl chlorides or anhydrides in a nucleophilic acyl substitution reaction to form amides. This reaction is crucial for introducing protecting groups or for building blocks in multi-step syntheses. The reactivity of the amine can be influenced by the electronic nature of the aromatic ring and the steric environment provided by the adjacent methyl group.

The bifunctional nature of 2-amino-3-methylbenzonitrile, possessing both a nucleophilic amine and an electrophilic nitrile group, makes it an excellent precursor for the synthesis of fused heterocyclic compounds. google.com This is a cornerstone of its application in medicinal and materials chemistry.

A significant application is in the synthesis of quinazolines. For instance, 2-aminobenzonitriles can react with other reagents in cyclization reactions to form the quinazoline (B50416) ring system, which is a privileged scaffold in drug discovery. nih.govorganic-chemistry.org One approach involves the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids in a palladium-catalyzed three-component tandem reaction to yield diverse quinazoline derivatives. chemistrysteps.com Another strategy involves the reaction with N-benzyl cyanamides, mediated by acid, to achieve a [4+2] annulation, forming 2-aminoquinazolines. nih.gov

Similarly, this compound can be a starting material for the synthesis of substituted pyridines. The construction of the pyridine (B92270) ring often involves condensation and cyclization reactions where the amino group and an activated methyl or methylene group from another reactant participate in ring formation. wikipedia.orgebsco.com For example, multicomponent reactions involving an aminobenzonitrile derivative, an aldehyde, and a compound with an active methylene group can lead to the formation of highly substituted pyridine rings.

| Heterocycle | Reactants | Key Reaction Type | Reference |

| Quinazolines | Aldehydes, Arylboronic acids | Palladium-catalyzed tandem reaction | chemistrysteps.com |

| 2-Aminoquinazolines | N-Benzyl cyanamides, 2-Amino aryl ketones | Acid-mediated [4+2] annulation | nih.gov |

| Substituted Pyridines | Aldehydes, Active methylene compounds | Multicomponent condensation/cyclization | wikipedia.org |

Reactions at the Nitrile Group

The cyano (C≡N) group is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic. ucalgary.ca This allows for a range of nucleophilic additions and transformations.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. cmu.educhemistrysteps.com The reaction proceeds in a stepwise manner.

Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon atom toward nucleophilic attack by water. cmu.educhemistrysteps.com This initially forms an imidic acid, which then tautomerizes to the more stable amide (2-amino-3-methylbenzamide). cmu.edu If the reaction is allowed to proceed with further heating in strong acid, the amide is subsequently hydrolyzed to the corresponding carboxylic acid (2-amino-3-methylbenzoic acid) and an ammonium (B1175870) salt. cmu.educhemistrysteps.com

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, forming an imidic acid anion after protonation from the solvent. This intermediate tautomerizes to the amide. cmu.edu Continued heating in a basic solution will further hydrolyze the amide to a carboxylate salt. Subsequent acidification then yields the carboxylic acid. cmu.edu The choice of reaction conditions (temperature, concentration of acid/base) allows for the selective isolation of either the amide or the carboxylic acid. masterorganicchemistry.com

| Product | Conditions | Intermediate | Reference |

| 2-Amino-3-methylbenzamide | Mild acid or base | Imidic acid | cmu.educhemistrysteps.com |

| 2-Amino-3-methylbenzoic acid | Strong acid or base with heating | 2-Amino-3-methylbenzamide | cmu.educhemistrysteps.com |

Beyond hydrolysis, the nitrile group undergoes several other important transformations. One of the most significant is the addition of organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents. libretexts.org These strong nucleophiles attack the electrophilic carbon of the nitrile. chemistrysteps.comresearchgate.net The initial addition results in the formation of an imine anion salt. libretexts.orgresearchgate.net This intermediate is stable and does not typically undergo a second addition. ebsco.com Upon aqueous workup with acid, the imine salt is hydrolyzed to an imine, which is then further hydrolyzed to a ketone. libretexts.orgresearchgate.net This reaction provides a powerful method for synthesizing ketones where one of the alkyl/aryl groups is derived from the organometallic reagent and the other is the 2-amino-3-methylphenyl group.

Another key reaction is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (2-amino-3-methylbenzylamine). ucalgary.cauclm.es The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. nih.govuclm.es Milder reducing agents can sometimes be used to achieve partial reduction to an aldehyde, though this can be challenging to control. ucalgary.ca

The nitrile group can also participate in cycloaddition reactions. For example, in [3+2] cycloadditions with azides, the nitrile can act as the dipolarophile to form tetrazole rings, which are important heterocyclic structures in medicinal chemistry. nih.gov

| Reaction Type | Reagent | Intermediate | Final Product | Reference |

| Ketone Synthesis | Grignard Reagent (RMgX), then H₃O⁺ | Imine Salt | Ketone | libretexts.orgresearchgate.net |

| Reduction to Amine | Lithium Aluminum Hydride (LiAlH₄) | Imine Anion | Primary Amine | ucalgary.cauclm.es |

| Cycloaddition | Azides (e.g., NaN₃) | - | Tetrazole | nih.gov |

Reactions Involving the Methyl Group

The methyl group attached to the aromatic ring is generally less reactive than the amine and nitrile functionalities. However, under specific conditions, it can undergo oxidation. The reactivity of the methyl group is influenced by the presence of the activating amino group and the deactivating (by induction) nitrile group on the ring.

Oxidation of the methyl group on toluene (B28343) and its derivatives to a carboxylic acid is a well-established industrial process. researchgate.netchemistrysteps.com Various oxidizing agents can be employed for this transformation. For instance, strong oxidants like potassium permanganate (KMnO₄) or selenium dioxide under forcing conditions can oxidize the methyl group to a carboxylic acid. More modern methods may utilize catalytic systems, sometimes in the presence of molecular oxygen or peroxides like t-butyl hydroperoxide, to achieve this conversion under milder conditions. researchgate.netchemistrysteps.com The oxidation would convert this compound into 2-amino-3-cyanobenzoic acid. The specific conditions must be carefully chosen to avoid unwanted side reactions with the sensitive amino group.

| Reaction | Reagent | Product | Reference |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Amino-3-cyanobenzoic acid | |

| Oxidation | t-Butyl hydroperoxide (TBHP) | 2-Amino-3-cyanobenzoic acid | researchgate.net |

| Oxidation | Selenium Dioxide (SeO₂) | 2-Amino-3-cyanobenzoic acid |

Aromatic Electrophilic and Nucleophilic Substitution Patterns

Influence of Substituent Effects on Reactivity

The substitution pattern of this compound is a direct consequence of the cumulative effects of its functional groups. An electrophilic attack on an aromatic ring is governed by the electron density at various positions within that ring. Substituents can either donate or withdraw electron density, thereby activating or deactivating the ring towards electrophiles. libretexts.org

The amino group (-NH2) at position C2 is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the high electronegativity of nitrogen, but this is overwhelmingly surpassed by its strong electron-donating resonance effect (+R). libretexts.org The nitrogen's lone pair of electrons delocalizes into the π-system of the ring, significantly increasing electron density, particularly at the ortho and para positions. lkouniv.ac.inwikipedia.org The methyl group (-CH3) at C3 is a weak activating group, donating electron density primarily through a positive inductive effect (+I) and hyperconjugation. libretexts.org In contrast, the cyano group (-CN) at C1 is a strong deactivating group. It withdraws electron density from the ring through both a strong inductive effect (-I) and a potent resonance effect (-R), making the aromatic ring less nucleophilic. libretexts.org

The combined influence of these groups results in a complex but predictable reactivity pattern. The powerful activating and directing nature of the amino group is the dominant factor. It strongly directs incoming electrophiles to its ortho and para positions. The available positions for substitution on the this compound ring are C4, C5, and C6.

Position C4: Is ortho to the methyl group and meta to the amino group. It is activated by the methyl group.

Position C5: Is para to the strongly activating amino group and meta to the deactivating cyano group. This position is highly favored for electrophilic attack as it benefits from the strongest activation and is a site targeted by two of the substituents. lkouniv.ac.inlibretexts.org

Position C6: Is para to the methyl group and ortho to the cyano group. It is activated by the methyl group but adjacent to the deactivating group.

Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position, driven by the powerful para-directing effect of the amino group.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |

|---|---|---|---|---|---|

| Amino (-NH₂) | C2 | -I (Withdrawing) | +R (Donating) | Strongly Activating | Ortho, Para |

| Methyl (-CH₃) | C3 | +I (Donating) | None (Hyperconjugation) | Weakly Activating | Ortho, Para |

| Cyano (-CN) | C1 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | Meta |

Regarding nucleophilic aromatic substitution (SNAr), the parent molecule lacks a suitable leaving group. However, the presence of the strongly electron-withdrawing cyano group would significantly activate the ring for such a reaction if a derivative containing a leaving group (e.g., a halogen) at an ortho or para position were used.

Mechanistic Insights into Aromatic Transformations

Electrophilic aromatic substitution (SEAr) reactions proceed via a two-step mechanism. wikipedia.org The first, rate-determining step involves the attack of the aromatic π-electrons on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org In the second, fast step, a base removes a proton from the sp³-hybridized carbon, restoring the ring's aromaticity. masterorganicchemistry.comlibretexts.org

The regioselectivity in this compound can be rationalized by examining the stability of the arenium ion intermediates formed from an attack at each of the possible positions.

Attack at C5 (Para to -NH₂): When an electrophile attacks the C5 position, the resulting positive charge is delocalized across the ring. Crucially, one of the resonance structures places the positive charge on C2, adjacent to the amino group. The nitrogen atom can then donate its lone pair of electrons to stabilize the carbocation through resonance, forming a fourth, highly stable iminium ion contributor. libretexts.orgwikipedia.org This additional resonance structure, in which all atoms (except hydrogen) have a full octet of electrons, significantly lowers the activation energy for the reaction at this position.

Attack at C4 (Ortho to -CH₃): For an attack at the C4 position, the positive charge is delocalized onto C3, the carbon bearing the methyl group. This tertiary carbocation is stabilized by the electron-donating inductive effect of the methyl group. libretexts.org However, this stabilization is less effective than the resonance stabilization provided by the amino group in the C5 attack.

Attack at C6 (Para to -CH₃): An attack at C6 also results in an intermediate that is stabilized by the methyl group. However, the proximity to the strongly deactivating cyano group at C1 would likely increase the energy of this intermediate compared to the C4 and C5 pathways.

The mechanistic analysis confirms that the arenium ion resulting from electrophilic attack at the C5 position is the most stable intermediate. This is due to the powerful resonance stabilization afforded by the para-amino group. Consequently, the reaction pathway leading to 5-substituted-2-amino-3-methylbenzonitrile is kinetically and thermodynamically favored.

Applications in Advanced Organic Materials and Pharmaceutical Scaffolds

Application as a Building Block in Pharmaceutical Synthesis

The strategic placement of reactive functional groups makes 2-amino-3-methylbenzonitrile a valuable precursor for the development of novel pharmaceutical agents. It serves as a key starting material for the synthesis of various scaffolds that are central to the structure of medicinally important molecules.

Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. mdpi.com this compound can be utilized in the synthesis of quinazoline derivatives. For instance, 2-aminobenzonitriles can react with N-benzyl cyanamides in the presence of an acid mediator to yield 2-amino-4-iminoquinazolines. mdpi.com

Furthermore, the methylbenzonitrile moiety has been incorporated into quinazolin-4-one structures to create potent inhibitors of dipeptidyl peptidase-4 (DPP-4). nih.gov In one study, a series of quinazolin-4-one compounds with a methyl-benzonitrile group at the N-3 position demonstrated significant and specific inhibition of DPP-4. nih.gov The synthesis of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives has also been explored for their DPP-4 inhibitory activity. nih.govnih.gov

Table 1: Examples of Quinazoline Derivatives Synthesized from 2-Aminobenzonitrile (B23959) Precursors

| Derivative Class | Synthetic Method | Application |

| 2-Amino-4-iminoquinazolines | Acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides mdpi.com | Pharmaceutical scaffolds mdpi.com |

| N-3 substituted quinazolin-4-ones | Various multi-step syntheses | DPP-4 inhibitors nih.gov |

| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile | Multi-step synthesis | DPP-4 inhibitors nih.govnih.gov |

The quinoline (B57606) scaffold is another critical heterocyclic motif in medicinal chemistry, with derivatives displaying a broad spectrum of biological activities. connectjournals.com A general and efficient method for the synthesis of 4-aminoquinoline (B48711) derivatives involves a two-step process starting from 2-aminobenzonitrile. connectjournals.comresearchgate.net The first step is the condensation of 2-aminobenzonitrile with various aliphatic aldehydes or ketones in the presence of a base like sodium hydroxide (B78521) to form imine derivatives. connectjournals.comresearchgate.net The subsequent step involves the intramolecular cyclization of these imine intermediates, facilitated by a strong base such as potassium tert-butoxide (tBuOK), to yield the corresponding 4-aminoquinoline derivatives. connectjournals.comresearchgate.net This approach provides a straightforward route to highly functionalized quinolines.

Table 2: Synthesis of 4-Aminoquinoline Derivatives

| Starting Material | Reagent | Product |

| 2-Aminobenzonitrile | Aliphatic aldehydes/ketones (e.g., acetone, cyclohexanone) | Intermediate imine derivatives connectjournals.comresearchgate.net |

| Intermediate imine derivatives | Potassium tert-butoxide (tBuOK) | 4-Aminoquinoline derivatives connectjournals.comresearchgate.net |

Adenosine (B11128) receptors, which are G-protein coupled receptors, play a crucial role in various physiological processes, making them attractive targets for drug discovery. nih.govnih.gov The methylbenzonitrile structure is considered an advantageous scaffold for developing potent dual A2A/A2B adenosine receptor (AR) antagonists. nih.gov Researchers have designed and synthesized a series of novel A2 AR antagonists incorporating a triazole-pyrimidine-methylbenzonitrile core. nih.gov These compounds have shown encouraging inhibitory activities in cAMP functional assays, with some derivatives exhibiting better potency than reference compounds. nih.gov Molecular docking studies have been employed to understand the binding behavior of these antagonists with the adenosine receptors. nih.gov

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor, leading to anabolic effects in muscle and bone while having minimal impact on reproductive tissues. wikipedia.org A specific derivative of this compound, namely 2-chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile, has been identified as a potent and transdermal SARM. figshare.comacs.orgosti.gov This compound has demonstrated desirable anabolic effects on muscle in preclinical models. figshare.comacs.org Its development as a transdermal SARM highlights the potential for therapeutic benefits in conditions such as muscle atrophy. figshare.comacs.org

Table 3: Example of a SARM Derived from this compound

| Compound Name | Structure | Therapeutic Target | Potential Application |

| 2-Chloro-4-[[(1R,2R)-2-hydroxy-2-methyl-cyclopentyl]amino]-3-methyl-benzonitrile | A substituted benzonitrile (B105546) | Androgen Receptor | Muscle Atrophy figshare.comacs.org |

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a significant role in glucose metabolism, making it a key target for the treatment of type 2 diabetes. eco-vector.com As mentioned earlier, quinazolinone derivatives incorporating a methyl-benzonitrile moiety have been investigated as DPP-4 inhibitors. nih.gov A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and evaluated for their in vitro DPP-4 inhibitory activity. nih.govnih.gov While these compounds exhibited good inhibition against the DPP-4 enzyme, their bioactivity was found to be lower than that of the reference drug, sitagliptin (B1680988). nih.govnih.gov In silico studies have been conducted to understand the binding interactions between these synthesized compounds and the DPP-4 enzyme. nih.gov

Table 4: DPP-4 Inhibitory Activity of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives

| Compound Class | In Vitro Activity (IC50) | Comparison |

| Novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives | 1.4621 to 6.7805 µM nih.gov | Lower than sitagliptin nih.gov |

The reactivity of the amino and nitrile groups in this compound allows for its use in the construction of various complex heterocyclic systems beyond quinazolines and quinolines. The field of heterocyclic chemistry often utilizes building blocks like aminoazoles, which possess multiple reaction centers, to synthesize diverse chemical structures through multicomponent reactions. frontiersin.org While specific examples detailing the use of this compound in a wide array of complex systems are part of ongoing research, its potential as a precursor for fused heterocyclic systems is evident from its successful application in the synthesis of quinazolinones and related structures. nih.gov The general principles of using amino-substituted nitrile compounds in cyclization and annulation reactions suggest that this compound can be a valuable synthon for creating novel polycyclic and fused heterocyclic scaffolds. nih.gov

Applications in Material Science

Ligand in Coordination Polymers and Metal-Organic Frameworks (MOFs)

While direct studies employing this compound as a ligand in coordination polymers and MOFs are not extensively documented, the behavior of analogous aminobenzonitrile compounds provides a strong indication of its potential. For instance, 4-aminobenzonitrile (B131773) has been successfully used to synthesize coordination polymers with varying dimensionalities. researchgate.net The amino group can coordinate to a metal center, while the nitrile group can either remain as a pendant functional group or participate in further coordination, leading to the formation of extended networks.

In the case of this compound, the ortho-positioning of the amino and cyano groups could lead to the formation of chelate rings with metal ions, potentially resulting in more stable and structurally distinct coordination polymers. The presence of the methyl group introduces steric hindrance that can influence the self-assembly process and the final architecture of the framework. This steric influence could be exploited to direct the formation of specific topologies or to create pores of a desired size and shape within the resulting MOF. The nitrile functionality within the pores of a hypothetical MOF constructed from this ligand could also serve as a site for post-synthetic modification, allowing for the tuning of the material's properties for specific applications such as gas storage or catalysis.

Precursor for Functional Materials and Dyes

This compound serves as a versatile precursor for the synthesis of a range of functional organic materials, most notably azo dyes. The general synthesis of azo dyes involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich substrate. google.com In this context, the amino group of this compound can be converted into a diazonium salt, which can then be reacted with various coupling components (e.g., phenols, anilines, or naphthols) to produce a diverse library of azo dyes.

The color of the resulting dyes would be influenced by the electronic effects of the substituents on the benzonitrile ring. The electron-withdrawing nature of the nitrile group, combined with the electron-donating effect of the methyl group, would modulate the energy of the π-π* and n-π* electronic transitions within the azo chromophore, thereby determining the absorption wavelength and the perceived color. academie-sciences.fracademie-sciences.fr The specific shades of the dyes could be fine-tuned by the choice of the coupling partner.

Beyond dyes, the reactive nature of the amino and nitrile groups allows for the use of this compound in the synthesis of other functional polymers. For example, the amino group can participate in polymerization reactions to form polyamides or polyimides, while the nitrile group can be hydrolyzed, reduced, or undergo cycloaddition reactions to introduce other functionalities into a polymer backbone. google.combeilstein-journals.org

Structure-Activity Relationship (SAR) Studies of Derivatives

Derivatives of this compound are of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors for cancer therapy. The core structure can be elaborated to access various heterocyclic scaffolds, such as quinazolines and pyrimidines, which are known to interact with the ATP-binding site of kinases. nih.govnih.govfrontiersin.org

The structure-activity relationship (SAR) of these derivatives is critically dependent on the nature and position of substituents on the core scaffold. For instance, in quinazoline-based inhibitors, the presence and position of substituents on the benzene (B151609) ring, which would be derived from the this compound precursor, can significantly impact their inhibitory potency and selectivity. nih.govmdpi.comnih.gov The methyl group at the 3-position of the original benzonitrile would translate to a specific substitution pattern on the resulting quinazoline, influencing its interaction with the kinase active site.

Table 1: Hypothetical SAR of Kinase Inhibitors Derived from this compound

| Scaffold | R1 (from -NH2) | R2 (from -CN) | R3 (from -CH3) | Predicted Kinase Inhibition |

| Quinazoline | Varies | Varies | Methyl | Potentially enhanced due to hydrophobic interactions from the methyl group. |

| Pyrimidine | Varies | Varies | Methyl | Methyl group may occupy a hydrophobic pocket, increasing potency. |

This table is illustrative and based on general SAR principles for these classes of compounds.

Pharmacokinetic and Metabolic Stability Studies of Derivatives

The metabolic fate of aromatic amines and nitriles is well-documented. The amino group can undergo N-acetylation, N-oxidation, or conjugation reactions. The methyl group is susceptible to oxidation to a benzylic alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.

In the context of more complex derivatives, such as quinazoline or pyrimidine-based kinase inhibitors, the metabolic stability would depend on the accessibility of these metabolic "soft spots" to drug-metabolizing enzymes, primarily cytochrome P450s. The introduction of blocking groups at metabolically labile positions is a common strategy to improve metabolic stability. For example, replacing a metabolically susceptible hydrogen atom with a fluorine atom can prevent oxidation at that site.

The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), would be governed by factors such as lipophilicity, molecular weight, and the presence of ionizable groups. The lipophilicity, often expressed as logP, can be modulated by the introduction of polar or nonpolar substituents. A balance must be struck to ensure adequate solubility for absorption and distribution, while also allowing for sufficient membrane permeability to reach the target site.